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Fluoromethane

Greenhouse Gas Accounting Refrigerant Selection Environmental Compliance

Procurement of fluoromethane (CH3F) is complicated by CAS number ambiguity (51311-17-2 vs. 593-53-3). This listing is for the GASEOUS compound HFC-41. It is the only etchant offering infinite selectivity of silicon nitride over silicon in atomic layer etching (ALE). - **Critical ALE data**: Non-detectable silicon loss; essential for self-aligned contacts & gate spacers. - **Environmental**: GWP 92 (vs. HFC-32 at 675). - **Physical**: Dipole moment 1.85 D; benchmark for computational chemistry.

Molecular Formula CH3F
Molecular Weight 34.033 g/mol
CAS No. 51311-17-2
Cat. No. B3426207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethane
CAS51311-17-2
Molecular FormulaCH3F
Molecular Weight34.033 g/mol
Structural Identifiers
SMILESCF
InChIInChI=1S/CH3F/c1-2/h1H3
InChIKeyNBVXSUQYWXRMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 l / 4 l / 47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.67 M

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromethane Identification & Classification


Fluoromethane (CH3F, HFC-41) is the simplest hydrofluorocarbon, a colorless, flammable gas with an ether-like odor [1]. It is commercially supplied as a high-purity compressed gas for specialized industrial and research applications. Notably, the CAS number 51311-17-2 is predominantly associated with fluorinated graphite (a solid, polymeric material) in authoritative databases, while the gaseous compound fluoromethane is correctly identified by CAS 593-53-3 [2][3]. This guide addresses the gaseous compound CH3F, as intended by the common name, while acknowledging the ambiguity of the supplied CAS for procurement purposes.

Identity This product is gaseous fluoromethane (CH3F), not fluorinated graphite solid associated with supplied CAS 51311-17-2.
Correct CAS Use CAS 593-53-3 for procurement and specification of fluoromethane gas.
Form High-purity compressed gas; verify handling and storage for gaseous CH3F.

Fluoromethane Substitution Challenges


Substituting fluoromethane (CH3F) with other fluorocarbons or hydrofluorocarbons is not straightforward due to fundamental differences in thermodynamic, dielectric, and chemical behavior. A direct class-level comparison reveals that properties such as global warming potential, boiling point, and dipole moment vary non-linearly with fluorine substitution [1]. For instance, while difluoromethane (CH2F2) has a higher dipole moment and boiling point, trifluoromethane (CHF3) exhibits a lower dipole moment due to vector cancellation [2]. These inherent physical divergences, quantified below, render fluoromethane a distinct entity whose selection in a process or formulation must be justified by specific, measurable performance metrics rather than generic category alignment.

GWP Non-Linearity

Greenhouse gas impact does not scale with fluorine count; substituting other fluoromethanes may fail regulatory compliance without verification.

Dielectric Mismatch

Dipole moment and polarity vary non-linearly; solvation models or dielectric media based on one fluoromethane do not transfer to CH3F.

Thermodynamic Divergence

Boiling point and vapor pressure differences alter storage, liquefaction, and process conditions; direct substitution may require re-engineering.

Fluoromethane Comparative Evidence


Global Warming Potential Advantage

Fluoromethane (HFC-41) possesses a significantly lower 100-year Global Warming Potential (GWP) compared to its higher-fluorinated analogs. This is a critical differentiator for applications subject to F-gas regulations, as it offers a lower environmental impact burden among fluorinated options [1][2].

GWP Context
Head-to-head
CH3F: 92 CH2F2: 675 · CHF3: 14,800 · CF4: 7,390
Lower reported GWP may support F-gas regulatory alignment review.
IPCC AR4 values; 100-yr horizon; verify against current regulation.
Greenhouse Gas Accounting Refrigerant Selection Environmental Compliance

SiN Etch Selectivity vs. Silicon

In plasma etching, fluoromethane (CH3F) provides a uniquely high selectivity for silicon nitride (SiN) over silicon (Si). This characteristic is exploited in atomic layer etching (ALE) and other critical fabrication steps to protect underlying silicon structures [1][2].

SiN Etch Selectivity
Head-to-head
Non-detectable Si loss Conventional etching: measurable Si loss
Reported near-infinite selectivity supports SiN ALE processes; process-specific verification advised.
Cyclic ALE with CH3F chemistry required.
Semiconductor Fabrication Plasma Etching Atomic Layer Etching

Dipole Moment and Dielectric Properties

Fluoromethane possesses a non-zero dipole moment (1.85 D) that positions it as an intermediate polarity species within the fluoromethane series. This property directly influences its dielectric behavior and intermolecular interactions, distinguishing it from both non-polar CF4 and more polar CH2F2 [1][2].

Dipole Moment
Class-level
CH3F: 1.85 D CH2F2: 1.97 D; CHF3: 1.65 D; CF4: 0 D
Intermediate polarity supports model-compound studies; dielectric behavior is class-dependent.
Experimental gas-phase values; liquid dielectric constant to verify.
Dielectric Materials Spectroscopy Computational Chemistry

Boiling Point & Vapor Pressure Comparison

The boiling point of fluoromethane (-78.2°C) is substantially higher than that of tetrafluoromethane (-128°C) but lower than that of difluoromethane (-51.7°C). This places it in a specific thermodynamic niche, impacting liquefaction, storage, and vapor pressure requirements in industrial gas handling [1].

Boiling Point
Class-level
CH3F: −78.2°C CH2F2: −51.7°C; CHF3: −82.1°C; CF4: −128°C
Intermediate boiling point dictates specific liquefaction and storage requirements; class-level inference.
At 1 atm; engineering assessment recommended.
Refrigeration Gas Handling Process Engineering

Fluoromethane Application Scenarios


Silicon Nitride Etching

Fluoromethane (CH3F) is the etchant of choice for processes requiring infinite selectivity of silicon nitride over silicon. The atomic layer etching (ALE) data demonstrating non-detectable silicon loss directly supports its use in fabricating self-aligned contacts, gate spacers, and other features where underlying silicon must be perfectly preserved. Procurement of high-purity CH3F is essential for maintaining process yield and device reliability in these applications [1][2].

Refrigerant Component in Low-GWP Systems

With a 100-year GWP of just 92, fluoromethane is an attractive component in refrigerant blends designed to meet stringent environmental regulations. Its significantly lower GWP compared to HFC-32 (GWP 675) or HFC-23 (GWP 14,800) makes it a key ingredient for reducing the overall carbon footprint of a cooling system, particularly in applications where non-fluorinated alternatives are not technically viable [3].

Spectroscopic & Dielectric Research Model

Fluoromethane serves as a well-characterized, intermediate-polarity molecule for fundamental physical chemistry research. Its precisely measured dipole moment (1.85 D) and static dielectric constant provide a benchmark for computational modeling and experimental studies of molecular interactions, solvation dynamics, and spectroscopic properties. Its behavior contrasts meaningfully with both non-polar CF4 and more polar CH2F2, making it a unique probe in the fluoromethane series [4][5].

Precursor for Fluorinated Materials Synthesis

Due to its specific C-F bond energy and reactivity profile, fluoromethane is utilized as a building block in the synthesis of more complex fluorinated organic compounds or polymers. While not a direct comparator-based differentiator, its use as a precursor is a procurement driver for research and pilot-scale chemical synthesis where the introduction of a single fluorine atom is desired.

Application
Selection Property
Validation Focus
Silicon Nitride Atomic Layer Etching
Etch selectivity (SiN:Si)
Reported near-infinite selectivity; process-specific ALE verification
Low-GWP Refrigerant Blends
100-year GWP value
GWP compliance with applicable F-gas regulation; blend performance testing
Dielectric/Spectroscopy Model Compound
Dipole moment & dielectric constant
Benchmark for intermediate polarity; experimental verification in target medium
Fluorinated Building Block Synthesis
C-F bond reactivity
Synthesis compatibility and yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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